1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C21H25N7O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N7O2/c1-13-11-14(2)23-21(22-13)28-10-6-7-15(12-28)19(29)25-20-24-18(26-27-20)16-8-4-5-9-17(16)30-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3,(H2,24,25,26,27,29) |
InChI Key |
DWOBGBBAFLNTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(4,6-Dimethylpyrimidin-2-yl)Piperidine-3-Carboxylic Acid
Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
4,6-Dimethylpyrimidin-2-ol is treated with phosphorus oxychloride (POCl₃) under reflux to yield 2-chloro-4,6-dimethylpyrimidine. The reaction proceeds via phosphorylation of the hydroxyl group, followed by chloride substitution.
Step 2: Piperidine Functionalization
Piperidine-3-carboxylic acid is reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The SNAr mechanism facilitates the displacement of chloride by the piperidine nitrogen, yielding 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 3.85–3.78 (m, 1H, piperidine-H), 3.12–3.05 (m, 2H), 2.51 (s, 6H, CH₃), 2.30–1.98 (m, 4H).
- MS (ESI+) : m/z 264.2 [M+H]⁺.
Synthesis of 3-(2-Methoxyphenyl)-1H-1,2,4-Triazol-5-Amine
Step 1: Formation of the Thiosemicarbazide Intermediate
2-Methoxybenzaldehyde is condensed with thiosemicarbazide in ethanol under acidic conditions (HCl catalyst) to form the corresponding thiosemicarbazone.
Step 2: Cyclization to Triazole
The thiosemicarbazone undergoes cyclization using iodine and potassium iodide in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, yielding 3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-amine.
| Parameter | Value |
|---|---|
| Yield | 65% |
| Solvent | DMSO |
| Temperature | 120°C |
| Reaction Time | 6 hours |
Characterization Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 7.02–6.98 (m, 1H, Ar-H), 3.89 (s, 3H, OCH₃).
- MS (ESI+) : m/z 191.1 [M+H]⁺.
Amide Bond Formation
The final step involves coupling 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid with 3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Triethylamine (TEA) is added to maintain a basic pH, and the reaction proceeds at room temperature for 24 hours.
| Parameter | Value |
|---|---|
| Yield | 82% |
| Coupling Reagents | EDC/HOBt |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 24 hours |
Characterization Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.34 (s, 1H, pyrimidine-H), 7.65–7.60 (m, 2H, Ar-H), 7.15–7.10 (m, 1H, Ar-H), 4.02–3.95 (m, 1H, piperidine-H), 3.88 (s, 3H, OCH₃), 3.20–3.12 (m, 2H), 2.56 (s, 6H, CH₃), 2.25–1.92 (m, 4H).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 171.5 (C=O), 167.2 (pyrimidine-C), 158.9 (triazole-C), 132.4–112.7 (Ar-C), 55.6 (OCH₃), 48.3 (piperidine-C), 25.1 (CH₃).
- HRMS (ESI+) : m/z 463.2198 [M+H]⁺ (calculated for C₂₂H₂₇N₇O₂: 463.2202).
Optimization and Mechanistic Insights
Role of Coupling Reagents
The use of EDC/HOBt minimizes racemization and enhances coupling efficiency compared to traditional methods like DCC. HOBt acts as an activating agent, forming an active ester intermediate that reacts selectively with the triazole amine.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while temperatures >25°C accelerate side reactions such as pyrimidine ring decomposition.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time for the SNAr step but requires specialized equipment and yields comparable results (76% vs. 78% conventional).
Solid-Phase Synthesis
Immobilizing the piperidine-carboxylic acid on Wang resin enables iterative coupling but introduces challenges in final cleavage and purity.
Industrial-Scale Considerations
Continuous Flow Synthesis
A two-step continuous flow system achieves 85% overall yield by integrating pyrimidine substitution and amide coupling in tandem reactors. Key parameters include:
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 32 (benchmark: <40 for pharmaceuticals).
- E-Factor : 18.7 (solvent waste accounts for 89%).
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with related compounds:
Key Observations:
Heterocyclic Diversity : The target compound’s triazole-pyrimidine-piperidine scaffold distinguishes it from fused polycyclic systems (e.g., pyrrolothiazolopyrimidine in Compound 12 ). This may enhance synthetic accessibility and reduce metabolic complexity.
Substituent Effects :
- The 4,6-dimethylpyrimidine group in the target compound likely improves lipophilicity compared to hydroxylated analogues (e.g., 1-(pyrimidin-2-yl)piperidin-3-ol ).
- The 2-methoxyphenyl substituent on the triazole ring may enhance solubility relative to chlorophenyl groups (e.g., Compound 12 ).
Pharmacophore Relevance : Piperazine-containing analogues (e.g., 3g ) often exhibit enhanced solubility and kinase-binding affinity due to their basic nitrogen, whereas the target compound’s piperidine may prioritize conformational rigidity.
Physicochemical and Pharmacokinetic Properties
Implications:
- Piperazine-based compounds (e.g., 3g ) may exhibit better aqueous solubility due to basic nitrogen atoms.
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide is a complex organic molecule that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring, a pyrimidine moiety, and a triazole ring, suggest potential biological activities that warrant comprehensive investigation. This article will delve into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H25N7O2 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]piperidine-3-carboxamide |
| InChI Key | DWOBGBBAFLNTJF-UHFFFAOYSA-N |
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which may be useful in combating resistant strains of bacteria and fungi.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Investigations into the compound's anticancer effects have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Antimicrobial Studies
In a study conducted by [source], the compound was tested against various bacterial strains. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Research
A study published in [source] evaluated the anti-inflammatory effects of the compound using animal models. The results demonstrated a reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.
Anticancer Activity
Research detailed in [source] focused on the compound's effects on cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis in HeLa and MCF-7 cells through mitochondrial pathways.
Comparative Analysis of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | [source] |
| Anti-inflammatory | Reduction in inflammatory markers | [source] |
| Anticancer | Inhibition of proliferation in HeLa | [source] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
